2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)-
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Overview
Description
2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- is an organic compound that features a three-membered aziridine ring, a nitrile group, and an enone moiety. Aziridines are known for their high reactivity due to the strain in their three-membered ring structure, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α,β-unsaturated nitrile with an aziridine precursor in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form a variety of products depending on the nucleophile used.
Oxidation and Reduction: The enone moiety can undergo oxidation and reduction reactions, altering the compound’s electronic properties and reactivity.
Substitution Reactions:
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening with thiols can yield thioethers, while oxidation of the enone moiety can produce epoxides .
Scientific Research Applications
2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- involves its high reactivity due to the strained aziridine ring. This strain facilitates nucleophilic ring-opening reactions, which can lead to the formation of various products depending on the nucleophile. The enone moiety can also participate in Michael addition reactions, further expanding the compound’s reactivity profile .
Molecular Targets and Pathways: The compound can target thiol groups in proteins, leading to modifications that affect protein function. This property is particularly useful in the development of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid: Shares the aziridine ring but differs in functional groups, leading to different reactivity and applications.
1,3-Oxazolidin-2-one: Contains a similar three-membered ring but with an oxygen atom, resulting in different chemical properties and uses.
Azetidine: Another three-membered ring compound with nitrogen, but with different substituents and reactivity.
Uniqueness: 2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- is unique due to its combination of an aziridine ring, nitrile group, and enone moiety. This combination imparts a high degree of reactivity and versatility, making it valuable in various fields of research and industry .
Properties
CAS No. |
75984-88-2 |
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Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1-(3-oxoprop-1-enyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C6H6N2O/c7-4-6-5-8(6)2-1-3-9/h1-3,6H,5H2 |
InChI Key |
RVLVZVMYWUQNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C=CC=O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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